![molecular formula C24H40Br2 B1612054 2,5-Bis(bromomethyl)-1,4-dioctylbenzene CAS No. 870704-21-5](/img/structure/B1612054.png)
2,5-Bis(bromomethyl)-1,4-dioctylbenzene
Overview
Description
2,5-Bis(bromomethyl)-1,4-dioctylbenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzene family and has two bromomethyl substituents at positions 2 and 5 and two octyl substituents at positions 1 and 4.
Scientific Research Applications
Synthesis and Characterization of Comb-like Polyphenylenes
1,4-Dibromo-2,5-bis(bromomethyl)benzene has been utilized as an initiator in atom transfer radical polymerization of styrene, leading to the creation of macromonomers with central dibromobenzene rings. These macromonomers were further employed in Suzuki coupling to synthesize comb-like polyphenylenes, characterized by high solubility in common organic solvents. This process underscores the compound's utility in crafting polymers with specific structural and solubility properties (Cianga & Yagcı, 2002).
Poly(p-phenylene) Graft Copolymers Development
Another significant application involves the use of 1,4-Dibromo-2,5-bis(bromomethyl)benzene as a bifunctional initiator in cationic ring-opening polymerization of tetrahydrofuran. This process resulted in the creation of poly(p-phenylene) graft copolymers with unique polytetrahydrofuran and polystyrene side chains, demonstrating the compound's versatility in generating materials with varied functionalities (Cianga, Hepuzer, & Yagcı, 2002).
Innovative Routes to 1,5-Dihydropolyalkylated s-Indacenes
Research has shown that 2,5-Dimethyl-1,4-bis(carboxyalkyl)benzenes, prepared via alkylation from derivatives of 2,5-dimethyl-1,4-dibromomethylbenzene, can lead to high yields of 1,5-dihydro-s-indacenes. These compounds serve as ligand precursors, showcasing the broader implications of utilizing bromomethylated benzenes in organic synthesis and the development of novel ligands (Dahrouch et al., 2001).
Synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene
In a related synthesis, 1,2-Bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine, highlighting the adaptability of bromomethyl compounds in the synthesis of fluorinated derivatives. This work contributes to the development of synthetic methodologies and the exploration of reaction conditions for producing structurally diverse brominated compounds (Guo Zhi-an, 2009).
Alkoxy-functionalized Dibenzo[fg,op]naphthacenes Synthesis
1,3-Bis(2-bromophenyl)-2,5-diphenylbenzenes, through palladium-catalyzed dehydrohalogenation, have been synthesized to yield functionalized dibenzo[fg,op]naphthacenes, indicating the potential of bromomethylated compounds in the creation of functionalized aromatic systems. This research opens avenues for the development of materials with specific electronic and optical properties (Cheng, Höger, & Fenske, 2003).
properties
IUPAC Name |
1,4-bis(bromomethyl)-2,5-dioctylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40Br2/c1-3-5-7-9-11-13-15-21-17-24(20-26)22(18-23(21)19-25)16-14-12-10-8-6-4-2/h17-18H,3-16,19-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITVDJKNJCFNBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1CBr)CCCCCCCC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595297 | |
Record name | 1,4-Bis(bromomethyl)-2,5-dioctylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(bromomethyl)-1,4-dioctylbenzene | |
CAS RN |
870704-21-5 | |
Record name | 1,4-Bis(bromomethyl)-2,5-dioctylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Boc-amino)-1-((2-hydroxyphenyl)(thiophen-2-yl)methyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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